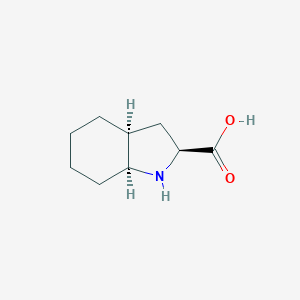

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

説明

“(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid” is a bicyclic, non-proteinogenic amino acid characterized by a fused octahydroindole scaffold with a carboxylic acid group at the C2 position. Its stereochemistry—defined by the (2S,3aS,7aS) configuration—is critical for its biological activity and role as a key intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors such as trandolapril, ramipril, and perindopril .

The compound’s rigid bicyclic structure enhances binding affinity to ACE by mimicking the transition state of angiotensin I hydrolysis. It is synthesized via stereoselective routes, often involving catalytic hydrogenation or enzymatic resolution to achieve high enantiomeric purity (>99% ee) . Its melting point ranges between 120–135°C, and it is typically isolated as a white crystalline powder .

特性

IUPAC Name |

(2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7+,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQYBNXGHMBNGCG-CSMHCCOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CC(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]2[C@H](C1)C[C@H](N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427049 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145438-94-4 | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145438-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S,3aR,7aS)-Octahydro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-carboxylic acid, octahydro-, (2S,3aR,7aS) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Initial Coupling Reaction

In a nonionic polar solvent (e.g., dimethylformamide), compounds II and III react at 10–40°C with a molar ratio of 1:1–10. The solvent volume is optimized to 3–4 times the combined mass of reactants to ensure solubility and reactivity. Halogen atoms (X = Cl, Br, I) on the serine derivative influence reaction kinetics, with bromo and iodo variants showing higher reactivity.

Cyclization and Hydrogenation

The intermediate (IV) undergoes cyclization in boiling hydrochloric acid, followed by hydrogenation using Pd/C in glacial acetic acid at 0.1–5 MPa. This step achieves full saturation of the indole ring while preserving the (2S,3aS,7aS) configuration. The final recrystallization in ethanol/water yields the target compound with 85–92% purity and an overall yield of 68–74% .

Advantages:

-

Utilizes commercially available starting materials.

-

Avoids high-pressure hydrogenation (>5 MPa), reducing equipment costs.

-

Minimizes stereochemical impurities through controlled cyclization.

Oxazolidinone-Mediated Diastereoselective Synthesis

PMC2991158 describes a strategy leveraging trichloromethyloxazolidinone derivatives to enforce stereoselectivity.

Oxazolidinone Formation

(2R,3aS,7aS)-Octahydroindole-2-carboxylic acid is condensed with trichloroacetaldehyde to form a rigid oxazolidinone intermediate. This step selectively isolates the desired stereoisomer via crystallization, achieving >99% enantiomeric excess (ee) .

α-Alkylation and Hydrolysis

The oxazolidinone undergoes α-alkylation with methyl iodide under basic conditions (LiHMDS, THF, −78°C), followed by acidic hydrolysis (HCl, MeOH) to yield the (2S,3aS,7aS)-configured product. This method achieves 92–95% diastereoselectivity due to steric hindrance from the fused cyclohexane ring.

Advantages:

-

Enables synthesis of α-alkylated derivatives without racemization.

-

Scalable to multigram quantities with consistent stereochemical outcomes.

Hydrogenation-Resolution Hybrid Approach

EP1724260B1 outlines a multi-step process combining hydrogenation and chiral resolution:

Hexahydroindole Intermediate Synthesis

Hexahydroindole-2-carboxylic acid (VI) is prepared via hydrolytic cyclization of a nitrile precursor. Hydrogenation with Pd/C in acetic acid at 15–50°C and 10–60 psi pressure saturates the ring, yielding octahydroindole-2-carboxylic acid hydrochloride (VII).

Esterification and Resolution

The hydrochloride is esterified with benzyl alcohol using p-toluenesulfonic acid, forming a benzyl ester. Chiral resolution with L-mandelic acid or diaroyl-L-tartaric acid isolates the (2S,3aS,7aS) isomer with 98% ee . Subsequent hydrolysis regenerates the free carboxylic acid.

Advantages:

-

Resolution step effectively removes (2R,3aR,7aR) and other stereoisomers.

Comparative Analysis of Methods

Mechanistic Insights and Challenges

化学反応の分析

Oxidation Reactions

The carboxylic acid group and hydrogenated indole system undergo oxidation under controlled conditions:

- Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media.

- Products : Ketones or aldehydes via cleavage of C–H bonds adjacent to the nitrogen center.

- Conditions : Typically performed at 25–60°C in aqueous or alcoholic solvents .

Reduction Reactions

The carboxylic acid moiety can be reduced to primary alcohols:

- Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

- Products : Corresponding alcohol derivatives (e.g., (2S,3aS,7aS)-octahydro-1H-indole-2-methanol).

- Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C .

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution:

- Reagents : Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

- Products : Acid chlorides or bromides, which serve as intermediates for amide/ester formation.

- Conditions : Reflux in dichloromethane or benzene .

Cyclization Reactions

Intramolecular ring-closure strategies are critical for synthesizing the bicyclic structure:

- Reagents : Hydrochloric acid (HCl) under reflux .

- Products : Cyclized intermediates en route to the final compound.

- Conditions : Boiling aqueous HCl for 2–6 hours .

Hydrogenation Reactions

Catalytic hydrogenation is employed to achieve stereochemical control:

- Reagents : Pd/C catalyst in glacial acetic acid .

- Products : Stereospecific reduction of double bonds or protecting group removal.

- Conditions : 1–3 atm H₂ pressure at 25–50°C .

Stability and Reactivity Considerations

科学的研究の応用

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

Industry: The compound’s derivatives are employed in the manufacture of various industrial chemicals and materials.

作用機序

The mechanism of action of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid involves its role as an intermediate in biochemical pathways. In the synthesis of perindopril, for example, the compound undergoes a series of reactions that ultimately lead to the formation of the active drug, which inhibits the angiotensin-converting enzyme (ACE) and helps regulate blood pressure . The molecular targets and pathways involved in these processes are critical for the compound’s effectiveness in therapeutic applications.

類似化合物との比較

Key Observations :

- Stereochemical Sensitivity : The (3aS) configuration in the octahydroindole core is essential for ACE inhibition. For example, trandolaprilat’s (3aR) configuration reduces potency compared to perindoprilat’s (3aS) isomer .

- Ring System Variations : Ramiprilat’s cyclopenta[b]pyrrole ring increases metabolic stability compared to octahydroindole-based compounds .

ACE Inhibition and Binding Affinity

- This compound derivatives like perindoprilat and ramiprilat inhibit ACE with IC₅₀ values in the nanomolar range. Perindoprilat reduces SARS-CoV-2 S-protein binding to ACE2 by 67%, outperforming ramiprilat (72% inhibition) in vitro .

- Trandolaprilat exhibits prolonged half-life due to its lipophilic side chain but shares common ACE inhibitor side effects (e.g., cough, hyperkalemia) with perindopril .

生物活性

(2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid (often referred to as Oic) is a bicyclic amino acid derivative with a unique structure that has garnered significant interest in pharmaceutical and biochemical research. Its applications span various fields, including medicinal chemistry, peptide synthesis, and enzyme studies.

- Molecular Formula : CHNO

- Molecular Weight : 169.22 g/mol

- CAS Number : 80875-98-5

- Structural Formula :

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a structural component in various bioactive peptides and its implications in drug development.

Oic is known to enhance the lipophilicity of peptides, which improves their absorption and distribution across biological membranes. This property is crucial for the bioactivity of peptides that incorporate Oic residues. Specifically, it has been shown to stabilize certain conformations in peptides that are essential for their biological functions .

Applications in Drug Development

- Antihypertensive Agents : Oic is a key intermediate in the synthesis of perindopril, an ACE inhibitor used to treat hypertension. Its structural characteristics contribute to the drug's efficacy and stability .

- Peptide Modifications : The compound can replace proline or phenylalanine residues in peptides, enhancing their resistance to enzymatic degradation. This modification is particularly beneficial in developing orally active bradykinin B2 receptor antagonists with anti-cancer properties .

- Stabilization of Peptide Structures : Oic has been utilized to stabilize β-turns in cyclic peptides, providing a foundation for designing non-peptidic analogs with similar biological activities .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with Oic:

- Study on Lipophilicity and Bioactivity : Research demonstrated that incorporating octahydroindole-2-carboxylic acid into peptide structures significantly improved their bioavailability due to increased lipophilicity .

- Synthesis of Bioactive Peptides : In a study published in Pharmaceutical Research, researchers synthesized a series of peptides containing Oic and evaluated their activity against various proteases. The results indicated enhanced stability and activity compared to traditional peptides lacking Oic .

Comparative Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, and how do their yields compare?

- Methodology : The compound is synthesized via stereoselective routes, including:

- Route 1 : Starting from (±)-indoline-2-carboxylic acid, resolving enantiomers using chiral catalysts or chromatographic techniques to isolate the (2S,3aS,7aS) isomer .

- Route 2 : Direct synthesis from tert-butoxycarbonyl (Boc)-protected intermediates, achieving ~99% yield by deprotection under acidic conditions .

- Optimization : Reactions often employ toluene as a solvent with coupling agents like HOBt/DCC for ester intermediates .

Q. How can the stereochemical configuration and purity of this compound be validated?

- Methodology :

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H, with mobile phases of hexane/isopropanol .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, especially for intermediates like hydrochloride salts .

- Specific Rotation : Measure optical activity (e.g., [α]²⁰/D = -46° to -50° in methanol) to verify stereochemical integrity .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Solid Form : Store at room temperature in airtight, light-protected containers to prevent oxidation .

- Solution Form : Prepare stock solutions in DMSO or methanol and store at -80°C for long-term stability; avoid freeze-thaw cycles .

Advanced Research Questions

Q. What analytical techniques are suitable for quantifying trace impurities in pharmaceutical intermediates derived from this compound?

- Methodology :

- UPLC-UV : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) to resolve impurities like Perindopril-Impurity A (retention time ~4.2 min) .

- Mass Spectrometry : Confirm impurity structures via HRMS and MS/MS fragmentation patterns .

Q. How can enantiomeric resolution of racemic trans-octahydroindole-2-carboxylic acid be achieved during synthesis?

- Methodology :

- Kinetic Resolution : React racemic mixtures with chiral amines (e.g., (S)-1-phenylethylamine) in non-polar solvents (e.g., hexane) to isolate the desired (2S,3aS,7aS) isomer .

- Enzymatic Methods : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. What process parameters optimize the coupling of this compound to synthesize ACE inhibitors like Perindopril?

- Methodology :

- Coupling Agents : Use HOBt/DCC in toluene at 5–40°C to form amide bonds between (2S,3aS,7aS)-octahydroindole-2-carboxylic acid and N-protected alanine derivatives .

- Temperature Control : Maintain ≤40°C to minimize epimerization at stereogenic centers .

Q. How do structural modifications of this compound affect its pharmacological activity as an ACE inhibitor?

- Methodology :

- SAR Studies : Replace the carboxylic acid group with esters (e.g., benzyl or tert-butyl) to enhance bioavailability. The tert-butylamine salt of Perindopril shows improved solubility and ACE-binding affinity .

- In Vivo Testing : Administer derivatives in hypertensive rat models and measure angiotensin II suppression via ELISA .

Q. What are the critical quality attributes (CQAs) for this compound in API manufacturing?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。